1,3-Difluoro-2-Methoxy cyclohexane
Description
Properties
CAS No. |
1206676-98-3 |
|---|---|
Molecular Formula |
C7H12F2O |
Molecular Weight |
150.1663864 |
Synonyms |
1,3-Difluoro-2-Methoxy cyclohexane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Cyclohexane (C₆H₁₂) : The parent hydrocarbon lacks substituents, resulting in lower polarity (density: 0.779 g/cm³) and boiling point (80.7°C) compared to fluorinated or methoxy-substituted derivatives .
- Methoxycyclohexane (C₇H₁₄O): The methoxy group increases polarity and boiling point (~156°C) relative to cyclohexane. In catalytic hydrogenolysis, methoxycyclohexane is a key intermediate in lignin-derived biofuel production .
- 1,1-Difluoro-Cyclohexane (C₆H₁₀F₂) : This derivative, studied via NMR, shows conformational flexibility influenced by fluorine’s electronegativity. Its axial-equatorial fluorine arrangement impacts dipole moments and reactivity .
Catalytic and Reactivity Profiles
- Fe(III) Complexes in Cyclohexane Oxidation: Fluorinated cyclohexane derivatives exhibit radical-mediated oxidation pathways. For example, Fe(III) catalysts under microwave irradiation yield cyclohexanol (14–15% yield) and cyclohexanone, with selectivity influenced by substituents. 1,3-Difluoro-2-Methoxy Cyclohexane may show similar radical stability but altered selectivity due to methoxy group participation .
- Hydrogenolysis Catalysis: Methoxy-substituted cyclohexanes (e.g., methoxycyclohexane) are intermediates in lignin conversion to cycloalkanes. The fluorine substituents in this compound could enhance thermal stability but reduce catalytic activity due to steric hindrance .
Biodegradability and Environmental Impact
- Alicyclic Hydrocarbons : Cyclohexane and methyl/ethyl-substituted derivatives degrade rapidly under sulfate-reducing conditions. However, dimethyl isomers exhibit slower biodegradation due to steric effects. Fluorine substituents in this compound may further hinder microbial activity, extending environmental persistence .
Physical Properties
Key Research Findings
- Catalytic Oxidation: Fluorinated cyclohexanes undergo radical-mediated oxidation, but yields depend on substituent positioning. For instance, Fe(III) catalysts achieve 10–15% yields for cyclohexanol/cyclohexanone, while methoxy groups may stabilize intermediates .
- Solvent Efficiency : Cyclohexane/butyl acetate mixtures extract polar compounds more effectively than pure cyclohexane. The methoxy group in this compound could enhance solubility in polar media .
- Thermal Stability : Fluorine substituents increase thermal resistance, as seen in low-temperature cyclohexane combustion studies. This property may make this compound suitable for high-temperature applications .
Q & A
Q. What experimental designs effectively isolate and quantify trace degradation products in environmental or biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
